
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dihydroisobenzofuran ring and a trifluoroethanone group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3-dihydroisobenzofuran with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trifluoroethanone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biochemical effects. The dihydroisobenzofuran ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroacetic acid:
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoromethane: This compound lacks the carbonyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the dihydroisobenzofuran ring and the trifluoroethanone group, which together confer specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C10H7F3O2 |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(14)6-1-2-7-4-15-5-8(7)3-6/h1-3H,4-5H2 |
InChI-Schlüssel |
ISMWQLLPYDVFMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



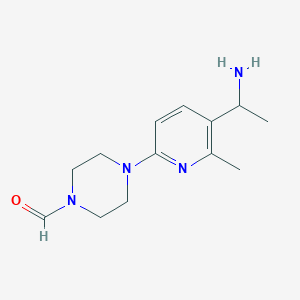
![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
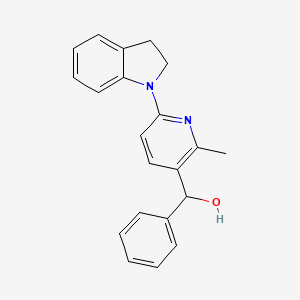



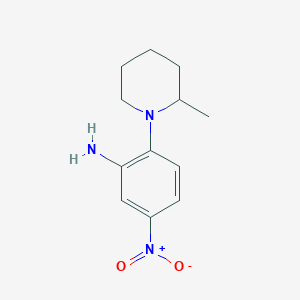
![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
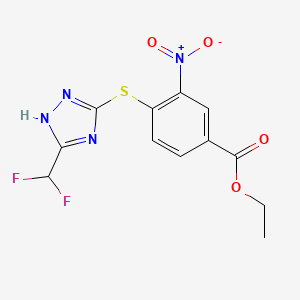

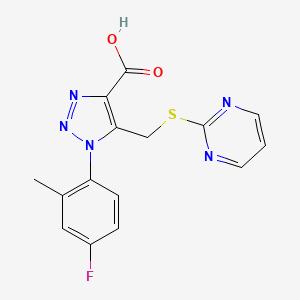
![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)
